4-chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
The compound 4-chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a tricyclic heterocyclic molecule featuring a fused 8-oxa-10,12-diazatricyclo framework. Its core structure includes a chloro substituent at position 4, a methyl group at position 9, and a 3,5-dimethylphenyl moiety at position 10. Applications are hypothesized to include medicinal chemistry (e.g., kinase inhibition or antimicrobial activity), though specific data are unavailable in the provided sources.
Properties
IUPAC Name |
4-chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-11-6-12(2)8-14(7-11)22-18(24)21-16-10-19(22,3)23-17-5-4-13(20)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNFVWSOSHFGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
4-chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is best contextualized by comparing it to closely related analogs. Below is a detailed analysis supported by molecular data and substituent effects:
Table 1: Structural and Physicochemical Comparison
Note: Molecular weight of the target compound is inferred based on substituent differences from Analog 1.
Key Observations
In contrast, the 4-isopropylphenyl group in Analog 1 introduces a branched alkyl chain, which may enhance metabolic stability but reduce solubility. Analog 2’s 4-methoxyphenyl substituent () demonstrates how electron-donating groups can modulate electronic properties, though its tetracyclic core differs significantly from the tricyclic target compound.
Molecular Weight and Drug-Likeness :
- The target compound’s lower molecular weight (~357 vs. 372 g/mol for Analog 1) aligns more closely with Lipinski’s rule of five, suggesting better oral bioavailability.
Computational Tools for SAR Exploration :
- Platforms like SimilarityLab () enable rapid identification of analogs with commercial availability or documented bioactivities. For example, replacing the 3,5-dimethylphenyl group with a 4-hydroxyphenyl moiety (as in ) could be explored to assess hydroxyl-driven pharmacophore interactions.
Q & A
Basic Question: What experimental methodologies are recommended for synthesizing and structurally characterizing this compound?
Answer:
The synthesis typically involves multi-step heterocyclic reactions, with structural verification relying on X-ray crystallography (single-crystal studies) and spectral analysis (e.g., NMR, IR, mass spectrometry). For example:
- X-ray diffraction provides precise bond lengths and angles, as demonstrated in similar tricyclic systems (e.g., C–C bond lengths averaging 1.50–1.55 Å) .
- Spectral data (¹H/¹³C NMR) should be cross-validated against computational models (e.g., DFT) to confirm stereochemistry and substituent effects .
Basic Question: How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) for laboratory applications?
Answer:
- Solubility : Perform systematic solvent screening using polar (e.g., DMSO) and non-polar solvents, monitored via UV-Vis spectroscopy or HPLC.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, with LC-MS tracking degradation products .
- Thermal analysis (DSC/TGA) can assess melting points and decomposition behavior .
Advanced Question: How can environmental fate studies be designed to evaluate this compound’s ecological impact?
Answer:
Adopt a multi-tiered approach inspired by long-term environmental monitoring frameworks:
- Phase 1 (Lab) : Measure hydrolysis rates, photodegradation kinetics, and soil sorption coefficients (e.g., ) under controlled conditions .
- Phase 2 (Field) : Use isotope tracing (e.g., ¹³C-labeled analogs) to track bioaccumulation in model organisms and abiotic compartments .
- Phase 3 (Modeling) : Integrate data into QSAR or fugacity models to predict persistence and toxicity thresholds .
Advanced Question: What strategies resolve contradictions in reported spectral or crystallographic data for this compound?
Answer:
- Cross-validation : Compare experimental NMR/X-ray data with computational predictions (e.g., quantum mechanical calculations) to identify artifacts .
- Reproducibility checks : Replicate synthesis under inert conditions to rule out oxidation or hydration byproducts .
- Meta-analysis : Systematically review crystallographic databases (e.g., CCDC) to identify outliers in bond angles or torsion angles .
Advanced Question: How can theoretical frameworks guide research on this compound’s biological or chemical reactivity?
Answer:
- Mechanistic studies : Link reactivity to frontier molecular orbitals (HOMO/LUMO) calculated via DFT to predict nucleophilic/electrophilic sites .
- Biological activity : Use molecular docking to map interactions with target enzymes (e.g., cytochrome P450), validated by enzymatic inhibition assays .
- Environmental impact : Apply the "source-to-outcome" framework to correlate physical properties (e.g., log ) with bioaccumulation potential .
Basic Question: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Toxicity screening : Perform Ames tests or zebrafish embryo assays to assess acute toxicity .
- Exposure control : Use glove boxes for synthesis and handling, with real-time air monitoring for particulate matter .
- Waste management : Degrade residuals via Fenton oxidation or ozonation to minimize environmental release .
Advanced Question: How can interdisciplinary approaches address gaps in understanding this compound’s multifunctional reactivity?
Answer:
- Collaborative workflows : Combine synthetic chemistry (e.g., modular functionalization), computational modeling, and ecotoxicology to map structure-activity relationships .
- High-throughput screening : Use automated platforms to test reactivity under diverse conditions (e.g., catalytic cycles, photoredox systems) .
- Data integration : Employ cheminformatics tools to cross-reference spectral, crystallographic, and toxicity databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
